Perylene diimide-diketopyrrolopyrrole-perylene diimide, commonly referred to as Pdi-dpp-pdi, is a complex organic compound characterized by its unique molecular structure, which incorporates both perylene diimide and diketopyrrolopyrrole moieties. This compound is notable for its extensive π-conjugated system, which contributes to its exceptional electronic properties, making it a subject of interest in various fields such as organic electronics and photonics. The chemical formula of Pdi-dpp-pdi is .
Research into the biological activity of Pdi-dpp-pdi suggests potential applications in phototherapy and as fluorescent probes. Diketopyrrolopyrrole derivatives have been shown to exhibit anticancer properties, indicating that Pdi-dpp-pdi may also possess similar bioactive characteristics. The compound's ability to generate reactive oxygen species upon light activation is particularly relevant for therapeutic applications in oncology .
The synthesis of Pdi-dpp-pdi can be achieved through several methods:
Pdi-dpp-pdi has several promising applications:
Pdi-dpp-pdi shares structural similarities with several other compounds, particularly those containing diketopyrrolopyrrole or perylene diimide units. Below is a comparison with similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diketopyrrolopyrrole | Contains diketopyrrolopyrrole units | Known for strong light absorption properties |
| Perylene Diimide | Contains perylene diimide units | Excellent electron acceptor in photovoltaics |
| Diketopyrrolopyrrole Derivatives | Functionalized diketopyrrolopyrrole | Enhanced solubility and stability |
| Extended Perylene Diimide Dimers | Dimeric forms of perylene diimide | Improved charge mobility |
| N-Annulated Perylene Diimides | Functionalized perylene diimides | Potential for enhanced photophysical properties |
Pdi-dpp-pdi is unique due to its dual incorporation of both diketopyrrolopyrrole and perylene diimide, which synergistically enhances its electronic properties compared to compounds that contain only one of these moieties .
Direct heteroarylation polymerization (DHAP) has emerged as a cornerstone for constructing PDI-DPP-PDI architectures. This method leverages C–H bond activation to couple electron-deficient aromatic units without pre-functionalized monomers, minimizing synthetic steps and eliminating stoichiometric metallic byproducts. A seminal study demonstrated the synthesis of the dimer PDI-DPP-DPP-PDI via a homocoupling defect pathway during DHAP, yielding a molecule with strong optical absorption across 400–800 nm. The reaction utilized palladium catalysts with carboxylate ligands in polar aprotic solvents, achieving regioselective β-position coupling on the DPP core. Key advantages include reduced sensitivity to oxygen and moisture compared to traditional cross-coupling methods.
Recent optimizations involve tuning reaction temperatures (80–120°C) and solvent systems (toluene/N,N-dimethylacetamide mixtures) to suppress undesirable homocoupling while maintaining high molecular weights. Table 1 compares DHAP conditions for PDI-DPP-PDI synthesis:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Mn (kDa) |
|---|---|---|---|---|
| Pd(OAc)2/PPh3 | Toluene/DMA | 110 | 78 | 24.5 |
| PdCl2(dppf) | Chlorobenzene | 100 | 85 | 31.2 |
| Pd2(dba)3/tri-o-tolylphosphine | Xylenes | 120 | 92 | 35.8 |
Stille polycondensation remains critical for constructing well-defined PDI-DPP-PDI systems, particularly when precise control over molecular weight and end-group fidelity is required. The reaction employs distannylated DPP monomers and dihalogenated PDI derivatives in the presence of palladium catalysts. A key mechanistic study revealed that bulky phosphine ligands (e.g., tris(2-furyl)phosphine) enhance transmetallation rates, enabling high-molecular-weight polymers (>50 kDa) with polydispersity indices below 1.5.
Challenges include managing homocoupling side reactions, which are mitigated by using electron-deficient aryl halides (e.g., PDI bromides) and maintaining a 1:1 monomer stoichiometry. Recent advances employ Pd2(dba)3 with AsPh3 ligands in tetrahydrofuran, achieving near-quantitative conversions at 80°C.
Alkyl side-chain engineering is pivotal for balancing solubility and crystallinity in PDI-DPP-PDI systems. Linear n-alkyl chains (e.g., hexyl, octyl) promote interdigitation and charge transport but limit solubility in nonpolar solvents. Introducing branched 2-butyloctyl (BO) groups at the imide positions of PDI units increases solubility by 40% in chlorobenzene while maintaining optical bandgaps (~1.45 eV).
Thermal analysis reveals that BO-functionalized PDI-DPP-PDI derivatives exhibit reduced melting temperatures (Tm = 183°C) compared to linear-chain analogs (Tm = 220°C), enabling solution processing at lower temperatures. Table 2 summarizes solubility-crystallinity trade-offs:
| Side Chain Type | Solubility (mg/mL) | Tm (°C) | Hole Mobility (cm²/V·s) |
|---|---|---|---|
| n-Hexyl | 12 | 220 | 0.021 |
| 2-Ethylhexyl | 18 | 195 | 0.015 |
| 2-Butyloctyl | 25 | 183 | 0.009 |
N-Annulation of PDI cores (e.g., incorporating pyrrolidine rings) redshifts absorption maxima by 25–30 nm through enhanced π-conjugation, while Se-annulation introduces heavy-atom effects for triplet-state generation. N-Annulated PDI-DPP-PDI exhibits a 0.15 eV lower LUMO level (-4.1 eV) compared to non-annulated analogs, improving electron injection in organic photovoltaics. In contrast, Se-annulated derivatives demonstrate 18% higher intersystem crossing yields, making them candidates for singlet fission applications.
Fused-ring DPP-PDI configurations, achieved through thieno[3,2-b]thiophene bridges, increase planarization and charge mobility (μh = 0.12 cm²/V·s) but reduce solubility to <5 mg/mL in chloroform. Linear configurations using bithiophene spacers maintain solubility (>20 mg/mL) at the expense of broader absorption bands (FWHM = 210 nm vs. 160 nm for fused systems).
Asymmetric functionalization via sequential Stille coupling introduces distinct electron-withdrawing (e.g., cyano) and electron-donating (e.g., methoxy) groups at opposing PDI termini. This creates dipole moments (Δμ = 3.2 D) that enhance film crystallinity and reduce charge recombination losses in solar cells. A recent breakthrough achieved 87% regioselectivity using orthogonal protecting groups on DPP monomers during iterative cross-coupling.
The molecular architecture of perylene diimide-diketopyrrolopyrrole-perylene diimide represents a sophisticated donor-acceptor-donor system that exhibits remarkable electronic and structural properties [1] [2]. With a molecular formula of C₁₁₀H₁₁₈N₈O₁₀S₂ and a molecular weight of 1776.3 g/mol, this compound demonstrates unique characteristics arising from the combination of electron-rich diketopyrrolopyrrole cores with electron-deficient perylene diimide units [1] . The frontier molecular orbitals exhibit a highest occupied molecular orbital energy of -5.3 eV and lowest unoccupied molecular orbital energy of -3.7 eV, resulting in a band gap of 1.6 eV [2].
The electronic communication within perylene diimide-diketopyrrolopyrrole-perylene diimide systems is fundamentally governed by the interplay between donor and acceptor moieties connected through conjugated bridges [6] [8]. The extended π-conjugated backbone facilitates efficient charge transport and optical transitions, with the diketopyrrolopyrrole unit serving as an electron donor while the perylene diimide units function as electron acceptors [6] [13]. Computational studies reveal that the electronic distribution along the conjugated framework significantly influences the energy levels and charge transfer efficiency [13] [31].
Femtosecond transient absorption spectroscopy studies of perylene diimide-diketopyrrolopyrrole-perylene diimide systems reveal rapid charge separation occurring within 3.1 ± 0.2 picoseconds upon photoexcitation [8] [16]. The initial charge transfer process involves electron transfer from the upper singly occupied molecular orbital of photoexcited diketopyrrolopyrrole (-3.24 eV) to the lowest unoccupied molecular orbital of perylene diimide (-3.63 eV), with a driving force of -0.39 eV [8]. Alternatively, hole transfer can occur from the diketopyrrolopyrrole highest occupied molecular orbital (-5.98 eV) to the lower singly occupied molecular orbital of photoexcited perylene diimide (-5.35 eV) with a driving force of -0.63 eV [8].
The charge separation energy relative to the ground state has been calculated at 2.0 eV (620 nm), corresponding to a new absorption band in the visible spectrum that distinguishes the aggregate from individual components [8]. In ordered films, the formation of spin-correlated radical ion pairs occurs with magnetic field effects indicating free charge carriers with lifetimes extending to approximately 4 microseconds [16] [31]. The charge recombination energy of -2.00 eV places this process in the Marcus inverted regime, resulting in slower recombination compared to charge separation [8].
Table 1: Charge Transfer Parameters in Perylene Diimide-Diketopyrrolopyrrole-Perylene Diimide Systems
| Parameter | Value | Reference |
|---|---|---|
| Charge Separation Time | 3.1 ± 0.2 ps | [8] |
| Charge Recombination Time (solution) | 340 ± 10 ps | [16] |
| Charge Recombination Time (ordered film) | ~4 μs | [16] |
| Driving Force (electron transfer) | -0.39 eV | [8] |
| Driving Force (hole transfer) | -0.63 eV | [8] |
| Charge Separation Energy | 2.0 eV (620 nm) | [8] |
| Charge Recombination Energy | -2.00 eV | [8] |
Steric hindrance between perylene diimide endcaps and the diketopyrrolopyrrole core significantly affects electronic communication along the π-conjugated backbone [6] [11]. The steric strain prevents complete electronic delocalization, resulting in compounds with electronic and optical properties that represent a linear combination of the individual components rather than fully conjugated systems [6]. Computational analysis reveals that the steric hindrance of bulky substituents attached to perylene diimide units via rigid linkages makes continuous stacking difficult, instead promoting dimerization to maximize π-π interactions [12].
The degree of planarity between donor and acceptor units directly influences the extent of conjugation [11] [24]. When α- and β-substituents create steric hindrance, perylene diimide units adopt orientations nearly perpendicular to the central core, minimizing electron delocalization and contributing to reduced wavelength absorption and lower electron mobility [7]. The mutual orientation and degree of slipping in slip-stacked structures can be systematically controlled through substituent modification, allowing optimization of electronic coupling [21].
Core modifications within perylene diimide-diketopyrrolopyrrole-perylene diimide systems enable precise tuning of donor-acceptor interactions [6] [26]. The incorporation of electron-withdrawing or electron-donating groups at strategic positions alters the energy levels and electronic distribution along the molecular framework [26] [29]. Selenium substitution in place of nitrogen in annulated perylene diimide units increases electron affinity and blue-shifts optical absorption spectra, as supported by computational analysis [6].
Fluorine substitution on donor moieties enhances electron affinity while promoting coplanar conformations through hydrogen bonding networks, resulting in negligible dihedral angles [26]. The introduction of cyano functionalities provides synergistic benefits of excellent planar backbones and high electron deficiency [26]. Theoretical calculations demonstrate that side chain modifications influence polymer properties primarily through morphological changes rather than direct electronic effects in the gas phase [17].
Table 2: Electronic Properties of Modified Perylene Diimide-Diketopyrrolopyrrole Systems
| Modification Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Effect on Properties |
|---|---|---|---|---|
| Unmodified | -5.3 | -3.7 | 1.6 | Reference system [2] |
| Selenium substitution | Lower | Higher | Increased | Blue-shifted absorption [6] |
| Fluorine substitution | Lower | Lower | Variable | Enhanced planarity [26] |
| Cyano functionalization | -5.2 to -5.6 | -3.5 to -3.9 | 1.3 to 2.1 | Improved electron transport [26] [33] |
The solid-state organization of perylene diimide-diketopyrrolopyrrole-perylene diimide systems is characterized by complex hierarchical structures that span from molecular to micrometer scales [15] [21]. The self-assembly behavior is driven by multiple noncovalent interactions operating in concert, including π-π stacking, hydrogen bonding, and van der Waals forces [10] [15]. These interactions result in the formation of ordered superstructures with enhanced charge transport properties compared to disordered systems [15] [16].
Ring fusion significantly influences the π-π stacking arrangements in perylene diimide-diketopyrrolopyrrole-perylene diimide systems [11] [12]. Fused ring systems promote more planar molecular conformations, facilitating closer intermolecular contacts and stronger electronic coupling [24]. The fusion of aromatic rings reduces the degrees of freedom for conformational changes, leading to more predictable and ordered packing arrangements [36].
Crystallographic studies reveal that ring-fused derivatives exhibit distinct packing motifs compared to non-fused analogues [35] [36]. The brickwork packing arrangement observed in nitrogen-containing perylene diimides results from the alternate distribution of electropositive and electronegative sites along the longitudinal axis, enabling four-fold attractive interactions including carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen contacts [36]. This arrangement reduces longitudinal misalignment from approximately 9 Å in standard perylene diimides to 4.1-4.7 Å in fused derivatives [36].
The π-stacking distances in fused systems typically range from 3.4 to 4.0 Å, with centroid-to-centroid distances and slip angles dependent on the specific ring fusion pattern [11] [21]. Single crystal X-ray diffraction analysis of representative compounds shows space groups varying from monoclinic P21/n to orthorhombic arrangements, with unit cell parameters reflecting the molecular dimensions and packing preferences [35].
Side chain modifications play a crucial role in controlling interchain interactions and overall material properties [17] [18]. The choice of side chain length, branching, and functionality directly impacts solubility, processability, and solid-state organization [17] [22]. Systematic studies demonstrate that the incorporation of polar side chains enhances electron affinity and influences donor-acceptor interactions within copolymer systems [17].
Branched alkyl chains promote edge-on packing orientations while maintaining good solubility characteristics [17] [28]. The introduction of siloxane-based side chains increases solubility while reducing π-stacking distances compared to conventional branched alkyl substituents [22]. Polyethylene glycol-based side chains enable operation in aqueous environments while maintaining electronic performance [17].
The balance between hydrophobic and hydrophilic character in side chain design proves critical for achieving optimal molecular packing [17]. Asymmetric side chain arrangements can induce preferential orientations and enhance charge transport properties through improved interconnectivity of polymer fibrils [28]. Temperature-dependent studies reveal that side chain mobility influences the overall thermal behavior and phase transition characteristics of the materials [18].
Table 3: Side Chain Effects on Material Properties
| Side Chain Type | π-Stacking Distance (Å) | Electron Mobility (cm²/V·s) | Solubility | Thermal Stability |
|---|---|---|---|---|
| Linear alkyl | 3.8-4.2 | 10⁻⁵ to 10⁻⁴ | Moderate | Good |
| Branched alkyl | 3.6-4.0 | 10⁻⁴ to 10⁻³ | High | Excellent |
| Siloxane-based | 3.4-3.8 | 10⁻⁴ to 10⁻³ | Very high | Good |
| Polyethylene glycol | 3.8-4.4 | 10⁻⁵ to 10⁻⁴ | Aqueous | Moderate |
Temperature-dependent phase transitions in perylene diimide-diketopyrrolopyrrole-perylene diimide systems exhibit complex behavior reflecting the interplay between rigid π-conjugated cores and flexible side chains [20] [37]. Differential scanning calorimetry studies reveal multiple thermal events corresponding to side chain melting, liquid crystalline transitions, and eventual isotropization [20] [37].
The phase transition from crystalline to liquid crystalline states typically occurs between 100-150°C, depending on the specific molecular architecture [20] [37]. Perylene diimide derivatives with hexyl substituents show phase transitions at 465 K to phase II and 521 K to phase III, with perylene cores undergoing scissor-opening rotations of 33° during the transition [20]. Under high pressure conditions, additional phase transitions occur at 1.22 GPa and 1.50 GPa, involving stepwise modifications of side chain conformations [20].
The soft-crystalline nature of these materials is evidenced by the presence of molten alkyl chain regions even below the primary melting transition [37]. Small angle X-ray scattering reveals the coexistence of long-range ordered structures with broad scattering maxima characteristic of liquid-like alkyl chain packing [37]. The melting enthalpy values of 20 kJ/mol are significantly lower than expected for fully crystalline materials, confirming the soft-crystalline description [37].
Variable temperature circular dichroism and ultraviolet-visible spectroscopy demonstrate that helical superstructures can be maintained across temperature ranges, with stepwise heteroassembly processes directing the formation of ordered donor-acceptor arrangements [8] [10]. The thermal stability of these ordered structures is crucial for device applications, with degradation temperatures typically exceeding 200°C [23].
Table 4: Thermal Transition Data for Perylene Diimide-Diketopyrrolopyrrole Systems
| Transition Type | Temperature (°C) | Enthalpy (kJ/mol) | Structural Change | Reference |
|---|---|---|---|---|
| Side chain melting | 80-120 | 15-25 | Alkyl chain disorder | [37] |
| Liquid crystalline | 120-150 | 20-40 | Core rotation/tilt | [20] |
| Isotropization | 150-200 | 25-50 | Complete disorder | [20] [37] |
| Decomposition | >200 | Variable | Chemical breakdown | [23] |
perylene diimide diketopyrrolopyrrole perylene diimide (PDI-DPP-PDI) represents a sophisticated molecular architecture that combines the electron-accepting properties of perylene diimide units with the unique electronic characteristics of diketopyrrolopyrrole cores [2]. This N-annulated molecular system, with the molecular formula C110H118N8O10S2 and molecular weight of 1776.29 g/mol, has emerged as a promising candidate for various organic electronic applications due to its exceptional optoelectronic properties and structural versatility [2] [3].
PDI-DPP-PDI functions as an efficient non-fullerene acceptor in bulk heterojunction organic solar cells, offering significant advantages over traditional fullerene-based systems [4] [5]. The compound's design incorporates two perylene diimide units flanking a diketopyrrolopyrrole core, creating a non-planar multichromophoric molecular structure that effectively addresses the excessive π-π stacking tendency commonly observed in traditional perylene diimide derivatives [6] [4].
The bulk heterojunction performance of PDI-DPP-PDI has been extensively characterized in combination with various donor polymers. When processed under ambient conditions using chloroform as the processing solvent, the material demonstrates exceptional stability and processability, making it suitable for large-scale manufacturing applications [5] [4]. The acceptor exhibits favorable energy level alignment with donor materials, with a LUMO energy level of -3.7 eV and HOMO energy level of -5.3 eV, providing suitable energy offsets for efficient charge separation [3] [5].
Research findings demonstrate that PDI-DPP-PDI maintains high open-circuit voltages across different donor-acceptor ratios, with devices showing power conversion efficiencies ranging from 3.2% to 5.6% depending on the blend composition [5]. The material exhibits remarkable tolerance to acceptor-heavy compositions, with devices containing up to 80% PDI-DPP-PDI still delivering appreciable photovoltaic performance [5].
The LUMO energy level of PDI-DPP-PDI plays a critical role in determining the open-circuit voltage of photovoltaic devices [5] [7]. The compound's LUMO level of -3.7 eV provides an optimal balance between ensuring sufficient driving force for charge separation and maximizing the open-circuit voltage [3]. This energy level positioning results from the unique electronic structure created by the N-annulated perylene diimide units combined with the diketopyrrolopyrrole core [4].
The relationship between LUMO level tuning and open-circuit voltage optimization is particularly evident in the material's ability to maintain high voltages even in acceptor-heavy blend compositions [5]. Devices with PDI-DPP-PDI content ranging from 60% to 80% demonstrate sustained high open-circuit voltages, although fill factors and short-circuit currents may decrease due to limited donor content [5].
Studies have shown that the introduction of electron-donating or electron-withdrawing substituents can further fine-tune the LUMO levels of perylene diimide derivatives, potentially offering additional optimization pathways for voltage enhancement [7]. The strategic positioning of these functional groups allows for precise control over the electronic properties while maintaining the structural integrity of the PDI-DPP-PDI framework [7].
The compatibility between PDI-DPP-PDI and the donor polymer PTB7-Th has been thoroughly investigated, revealing excellent complementary properties that contribute to high-performance photovoltaic devices [5] [8]. PTB7-Th contributes absorption from 300 to 800 nm with a maximum at 720 nm, while PDI-DPP-PDI fills the absorption gap in the 450-600 nm region, resulting in panchromatic light harvesting across the entire visible spectrum [5].
The blend optimization studies reveal that the optimal donor-acceptor ratio for PTB7-Th:PDI-DPP-PDI systems is 40:60, which achieves the highest power conversion efficiency of 5.6% [5]. This composition provides balanced charge generation and transport while maintaining favorable morphological characteristics. The compatibility is further evidenced by effective photoluminescence quenching of PTB7-Th by PDI-DPP-PDI, indicating efficient charge transfer between the donor and acceptor components [5].
The processing conditions for PTB7-Th:PDI-DPP-PDI blends have been optimized for air processing at room temperature, utilizing chloroform as the processing solvent with a total concentration of 10 mg/mL [5]. This processing protocol enables the fabrication of devices entirely under ambient conditions, significantly simplifying the manufacturing process compared to traditional fullerene-based systems that often require inert atmosphere processing [4].
| Device Configuration | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Processing Conditions | Processing Solvent |
|---|---|---|---|---|
| PTB7-Th:PDI-DPP-PDI (40:60) | 5.6 | Maintained high [5] | Air processed [5] | CHCl3 [5] |
| PTB7-Th:PDI-DPP-PDI (30:70) | 4.0 [5] | High [5] | Air processed [5] | CHCl3 [5] |
| PTB7-Th:PDI-DPP-PDI (20:80) | 3.2 [5] | High [5] | Air processed [5] | CHCl3 [5] |
| PTB7-Th:PDI-DPP-PDI (40:60) + SVA | Up to 3-fold increase [4] | Enhanced [4] | Solvent vapor annealing [4] | CHCl3 [5] |
PDI-DPP-PDI exhibits ambipolar charge transport characteristics, enabling both electron and hole conduction within the same material framework [9] [10]. This dual transport capability is particularly significant for organic field-effect transistor applications, where balanced ambipolar transport can simplify circuit design and fabrication processes [11] [12].
The ambipolar nature of PDI-DPP-PDI stems from its unique molecular architecture that combines the electron-accepting perylene diimide units with the diketopyrrolopyrrole core, which can facilitate both electron and hole transport depending on the applied gate voltage conditions [4] [11]. Field-effect transistors based on diketopyrrolopyrrole-containing materials have demonstrated electron mobilities ranging from 0.004 to 0.116 cm²V⁻¹s⁻¹ and hole mobilities from 0.016 to 0.065 cm²V⁻¹s⁻¹, with performance significantly improved through thermal annealing treatments [9].
The charge transport properties of PDI-DPP-PDI are influenced by the degree of molecular ordering and crystallinity in thin films [13] [14]. Thermal annealing at temperatures around 240°C has been shown to enhance both electron and hole mobilities by promoting better molecular packing and reducing charge trapping sites [9]. The balanced ambipolar transport characteristics make PDI-DPP-PDI particularly suitable for complementary logic circuits and high-voltage applications [9].
Research on related perylene diimide derivatives has demonstrated electron mobilities exceeding 0.2 cm²V⁻¹s⁻¹ when optimized processing conditions are employed, including appropriate choice of device architecture and thermal treatment protocols [13] [14]. The field-effect mobility values typically show strong dependence on channel length due to contact resistance effects, with longer channel devices generally exhibiting higher apparent mobilities [15].
The charge transport properties of PDI-DPP-PDI thin films exhibit significant anisotropy depending on the molecular orientation and processing conditions [16] [17]. This anisotropic behavior is particularly pronounced in oriented thin films where molecular chains align preferentially along specific directions [16] [18].
Studies on related diketopyrrolopyrrole-based materials have demonstrated that printing direction and processing speed can dramatically affect the degree of molecular alignment and resulting charge transport anisotropy [16]. Films processed under optimized conditions show up to fourfold differences in field-effect mobility between parallel and perpendicular directions relative to the molecular alignment [16]. For example, mobility values of 1.0 cm²V⁻¹s⁻¹ along the alignment direction compared to 0.24 cm²V⁻¹s⁻¹ perpendicular to it have been reported for related systems [16].
The anisotropic charge transport behavior is attributed to the preferential alignment of conjugated polymer backbones and the resulting enhanced π-π stacking interactions along the alignment direction [16] [18]. This directional dependence is particularly important for applications requiring high mobility in specific directions, such as in transistor arrays or flexible electronic devices [17] [18].
Biaxial stretching studies on semiconducting polymer films reveal that isotropic deformation leads to approximately isotropic charge transport, while anisotropic stretching produces directional mobility differences [17]. The degree of anisotropy can be controlled through processing parameters, with mobility anisotropy ratios reaching as high as 39.5 in highly oriented films [18].
The formation of trap states in PDI-DPP-PDI layers significantly impacts the charge transport performance and overall device efficiency [10] [19]. Trap states can arise from various sources including structural defects, impurities, and interfacial phenomena between the organic semiconductor and adjacent layers [10].
In organic field-effect transistors, trap states typically manifest as threshold voltage shifts and reduced charge carrier mobility [10] [15]. The density and energy distribution of trap states can be characterized through temperature-dependent transport measurements and analysis of the subthreshold characteristics [10]. For perylene diimide-based materials, trap densities on the order of 10¹² to 10¹³ cm⁻² have been reported at the semiconductor-dielectric interface [15].
The N-annulated structure of PDI-DPP-PDI may influence trap state formation through altered intermolecular interactions and packing arrangements [19] [4]. The incorporation of nitrogen atoms into the perylene framework can affect both the electronic structure and the solid-state packing, potentially reducing the density of charge trapping sites compared to conventional perylene diimide derivatives [19].
Processing conditions play a crucial role in determining trap state densities in PDI-DPP-PDI films [8]. Solvent vapor annealing has been shown to reduce geminate recombination and improve charge separation efficiency, suggesting a reduction in trap-mediated loss mechanisms [8]. The optimal annealing conditions promote favorable molecular orientations that minimize the formation of deep trap states while enhancing charge transport pathways [8].
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C110H118N8O10S2 [2] | N-annulated structure |
| Molecular Weight (g/mol) | 1776.29 [2] [3] | Large conjugated system |
| HOMO Energy Level (eV) | -5.3 [3] | Suitable for air stability |
| LUMO Energy Level (eV) | -3.7 [3] | Optimal for voltage maximization |
| Band Gap (eV) | 1.6 [3] | Narrow band gap semiconductor |
| Absorption Maximum (nm) | 450-600 [5] | DPP contribution to visible absorption |
| Emission Behavior | Quenched with PTB7-Th [5] | Indicates efficient charge transfer |